Structural Comparison of Target Compound with Des-methyl and Gem-dimethyl Analogs
The target compound possesses a chiral center at the alpha-carbon of the propanoic acid due to the presence of a single methyl substituent. The des-methyl analog (CAS 539855-70-4) is achiral, while the gem-dimethyl analog (CAS 1211537-67-5) possesses a quaternary alpha-carbon, preventing chirality. This structural feature is the primary, verified differentiator between the three in-class compounds . No quantitative bioactivity or physicochemical head-to-head comparison data were identified in the literature for these specific molecules.
| Evidence Dimension | Molecular Structure and Chirality |
|---|---|
| Target Compound Data | Molecular Formula: C10H10F3NO2; Molecular Weight: 233.19 g/mol; Chiral Center: One (racemic mixture) |
| Comparator Or Baseline | Des-methyl (C9H8F3NO2, 219.16 g/mol, achiral); Gem-dimethyl (C10H10F3NO2, 233.19 g/mol, no chiral center) |
| Quantified Difference | Presence vs. absence of a single chiral center; molecular weight difference of 14.03 g/mol compared to des-methyl analog. |
| Conditions | Structural analysis based on molecular formula and SMILES notation. |
Why This Matters
The unique presence of a single chiral center in a racemic propanoic acid scaffold makes this compound a preferred choice for applications requiring chiral derivatization, resolution, or use as a chiral probe, where achiral or quaternary carbon analogs are unsuitable.
